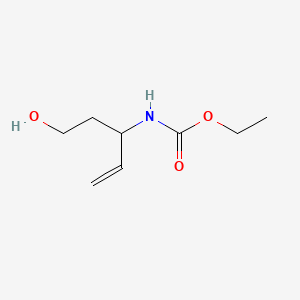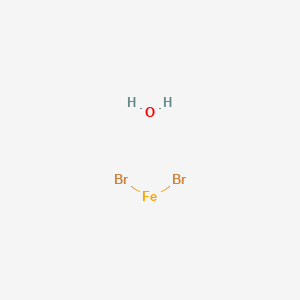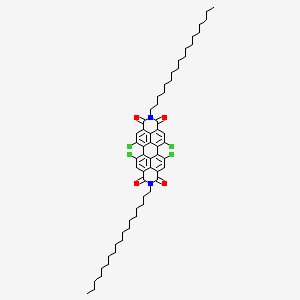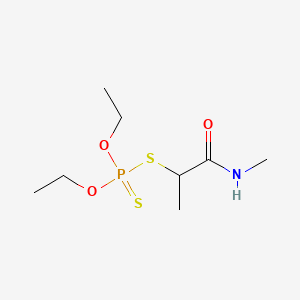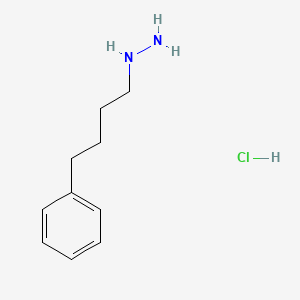
methyl (1R,3R)-3-formylcyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,3R)-3-formylcyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a formyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R)-3-formylcyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a formylating agent, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of microreactors in flow chemistry has been shown to be effective for the synthesis of various esters, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,3R)-3-formylcyclopentane-1-carboxylate can undergo several types of chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Methyl (1R,3R)-3-carboxycyclopentane-1-carboxylate.
Reduction: Methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (1R,3R)-3-formylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl (1R,3R)-3-formylcyclopentane-1-carboxylate depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl (1R,3R)-3-carboxycyclopentane-1-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
Methyl (1R,3R)-3-formylcyclopentane-1-carboxylate is unique due to the presence of both a formyl and an ester group on the cyclopentane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl (1R,3R)-3-formylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
DHVYLYFSTLOVFO-RNFRBKRXSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@H](C1)C=O |
SMILES canónico |
COC(=O)C1CCC(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
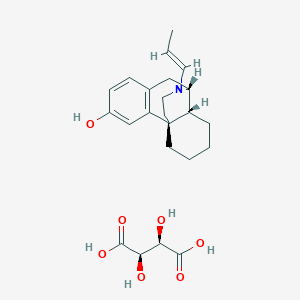


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
